2-hydroxy-5-[5-[(E)-(pyridine-3-carbonylhydrazono)methyl]-2-furyl]benzoic acid
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Overview
Description
2-hydroxy-5-[5-[(E)-(pyridine-3-carbonylhydrazono)methyl]-2-furyl]benzoic acid is a complex organic compound with a unique structure that combines a benzoic acid derivative with a pyridine and furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-[5-[(E)-(pyridine-3-carbonylhydrazono)methyl]-2-furyl]benzoic acid typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the synthesis may involve the condensation of 2-hydroxybenzoic acid with a pyridine derivative in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-[5-[(E)-(pyridine-3-carbonylhydrazono)methyl]-2-furyl]benzoic acid can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-hydroxy-5-[5-[(E)-(pyridine-3-carbonylhydrazono)methyl]-2-furyl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydroxy-5-[5-[(E)-(pyridine-3-carbonylhydrazono)methyl]-2-furyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-methylpyridine: This compound shares a similar pyridine moiety but lacks the furan and benzoic acid components.
Benzoic acid derivatives: Compounds such as 2-hydroxybenzoic acid and 5-methylbenzoic acid have similar structures but different functional groups.
Uniqueness
The uniqueness of 2-hydroxy-5-[5-[(E)-(pyridine-3-carbonylhydrazono)methyl]-2-furyl]benzoic acid lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13N3O5 |
---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
2-hydroxy-5-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C18H13N3O5/c22-15-5-3-11(8-14(15)18(24)25)16-6-4-13(26-16)10-20-21-17(23)12-2-1-7-19-9-12/h1-10,22H,(H,21,23)(H,24,25)/b20-10+ |
InChI Key |
QMJXGEYVUZCANE-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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